4-(6-Azidohexyloxy)-2-chloropyridine
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Overview
Description
4-(6-Azidohexyloxy)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an azidohexyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Azidohexyloxy)-2-chloropyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine.
Alkylation: The 2-chloropyridine undergoes alkylation with 6-bromohexanol to introduce the hexyloxy group at the 4-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Azidohexyloxy)-2-chloropyridine can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC Reactions: Typically involve copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), and an alkyne substrate.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides, often requiring a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Major Products
1,2,3-Triazoles: Formed from CuAAC reactions with alkynes.
Substituted Pyridines: Resulting from nucleophilic substitution at the 2-position.
Scientific Research Applications
4-(6-Azidohexyloxy)-2-chloropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to introduce azide functionality, which can be further modified through click chemistry.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals, particularly those that require azide or triazole moieties for biological activity.
Mechanism of Action
The mechanism of action of 4-(6-Azidohexyloxy)-2-chloropyridine depends on the specific reactions it undergoes. For example:
CuAAC Reactions: The azide group reacts with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring.
Substitution Reactions: The chlorine atom at the 2-position can be displaced by nucleophiles through an S_NAr (nucleophilic aromatic substitution) mechanism.
Comparison with Similar Compounds
Similar Compounds
4-(6-Azidohexyloxy)carbonyl-4′-(6′-azidohexyloxy)azobenzene: Similar in having azidohexyloxy groups, but differs in the core structure being azobenzene instead of pyridine.
4,4′-Bis((6-(propargyloxy)hexyl)oxy)biphenyl: Contains similar hexyloxy groups but with a biphenyl core and propargyloxy groups instead of azido.
Uniqueness
4-(6-Azidohexyloxy)-2-chloropyridine is unique due to its combination of a pyridine ring, a chlorine atom, and an azidohexyloxy group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and research applications.
Properties
IUPAC Name |
4-(6-azidohexoxy)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-11-9-10(5-7-14-11)17-8-4-2-1-3-6-15-16-13/h5,7,9H,1-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLJFBLFCDOSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCCCCCN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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